2-(benzylamino)-2-phenyl-1H-indene-1,3(2H)-dione
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Overview
Description
2-(Benzylamino)-2-phenyl-2,3-dihydro-1H-indene-1,3-dione is an organic compound with a complex structure that includes a benzylamino group, a phenyl group, and a dihydroindene dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-2-phenyl-2,3-dihydro-1H-indene-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indene Core: This can be achieved through a Friedel-Crafts acylation reaction, where an aromatic compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Benzylamino Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with benzylamine.
Final Cyclization and Oxidation: The intermediate compounds undergo cyclization and oxidation to form the final dihydroindene dione structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-2-phenyl-2,3-dihydro-1H-indene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Benzylamino)-2-phenyl-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a multifunctional drug candidate, particularly in the treatment of neurodegenerative diseases like Alzheimer’s.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It has been investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-2-phenyl-2,3-dihydro-1H-indene-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter . This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-2-hydroxyalkylisoindoline-1,3-diones: These compounds share a similar core structure and have been studied for their potential as multifunctional anti-Alzheimer agents.
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: This compound has been designed for a multi-target approach in the therapy of elderly diseases.
Uniqueness
2-(Benzylamino)-2-phenyl-2,3-dihydro-1H-indene-1,3-dione is unique due to its specific combination of functional groups and its potential for multifunctional activity. Its ability to interact with multiple biological targets makes it a promising candidate for drug development.
Properties
Molecular Formula |
C22H17NO2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(benzylamino)-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C22H17NO2/c24-20-18-13-7-8-14-19(18)21(25)22(20,17-11-5-2-6-12-17)23-15-16-9-3-1-4-10-16/h1-14,23H,15H2 |
InChI Key |
RBWBXDYSCHQCKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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